3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide
Description
The compound 3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring conjugated to a naphtho[1,2-d][1,3]thiazole moiety. This heterocyclic system includes a methyl group at the 1-position of the thiazole ring and an E-configuration imine bond.
Properties
IUPAC Name |
3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-23-19-15-7-5-4-6-13(15)9-11-18(19)27-21(23)22-20(24)14-8-10-16(25-2)17(12-14)26-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFCMCOQUIWPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Naphthothiazole Intermediate
The naphthothiazole derivative is synthesized via cyclization of 2-aminonaphthalene-1-thiol with methyl isocyanate or methyl carbamate under acidic conditions. For example, heating 2-aminonaphthalene-1-thiol with methyl carbamate in toluene at 110°C for 12 hours yields 1-methyl-1H,2H-naphtho[1,2-d]thiazol-2-amine, which is subsequently oxidized to the corresponding imine using manganese dioxide.
Preparation of 3,4-Dimethoxybenzamide
The benzamide moiety is derived from 3,4-dimethoxybenzoic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂). Reaction with ammonium hydroxide forms 3,4-dimethoxybenzamide, though alternative routes involving nitrile intermediates (e.g., 3,4-dimethoxybenzonitrile) have been reported. For instance, 3,4-dimethoxyphenylacetic acid treated with sodium nitrite and ferric chloride at 60°C yields 3,4-dimethoxybenzonitrile in 85% yield, which is then hydrolyzed to the benzamide.
Coupling and Cyclization Strategies
Formation of the Thiazole-Benzamide Linkage
The critical step involves coupling the naphthothiazole imine with the benzamide group. A Schlenk flask charged with 1-methylnaphthothiazol-2-imine (1.0 equiv) and 3,4-dimethoxybenzoyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) is stirred under nitrogen at −10°C for 4 hours. Triethylamine (2.0 equiv) is added to neutralize HCl, followed by warming to room temperature. The product precipitates as a yellow solid, which is filtered and washed with cold DCM.
Tandem Cyclization-Dehydration Reactions
Alternative methods employ one-pot cyclization-dehydration. For example, a mixture of 3,4-dimethoxybenzamide, 2-aminonaphthalene-1-thiol, and trimethyl orthoformate in acetic acid undergoes reflux for 24 hours, achieving simultaneous thiazole ring formation and imine generation. This method reduces purification steps but requires precise stoichiometric control to avoid side products.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Fractions containing the target compound (Rf = 0.45) are pooled and concentrated under reduced pressure. Recrystallization from ethanol/water (9:1) yields analytically pure material (mp: 214–216°C).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 2H, aromatic), 7.62–7.55 (m, 2H, aromatic), 6.98 (s, 1H, aromatic), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.45 (s, 3H, NCH₃).
- HRMS (ESI) : m/z calcd for C₂₁H₁₈N₂O₃S [M+H]⁺: 378.1034; found: 378.1038.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) necessitates modifications:
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
The compound has been evaluated for various biological activities:
Antimicrobial Activity : Studies have shown that derivatives of thiazole and benzamide exhibit antimicrobial properties. For example, compounds similar to 3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial effects .
Anticancer Activity : The compound has also been investigated for its potential anticancer properties. Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation in various cancer cell lines. For instance, related compounds have shown effectiveness against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of methoxy groups and the specific arrangement of the thiazole moiety are significant factors influencing its interaction with biological targets. Detailed SAR studies are essential to optimize the compound's efficacy and reduce potential side effects.
Case Studies
Several case studies highlight the applications of similar compounds:
- Antibacterial Screening : A study synthesized various thiazole derivatives and tested their antibacterial activity. Compounds were screened using the cup plate method against Escherichia coli and Staphylococcus aureus, revealing promising results for certain derivatives .
- Cytotoxicity Evaluation : In another investigation, thiazole-based compounds were evaluated for their cytotoxic effects on cancer cell lines using assays like the NCI-60 sulforhodamine B assay. Results indicated that specific modifications to the thiazole structure could enhance cytotoxicity against selected cancer types .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzothiazole core is known to interact with DNA and proteins, potentially disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Position Effects: The 3,4-dimethoxy configuration in the target compound provides electron-donating groups that enhance π-π stacking interactions with aromatic residues in biological targets. The naphtho[1,2-d][1,3]thiazole system in the target compound increases lipophilicity compared to simpler thiazole derivatives (e.g., ), which may improve membrane permeability but reduce aqueous solubility .
Heterocyclic Modifications :
- The tetrahydrobenzo[d]thiazole in compound 31 () introduces conformational flexibility and hydrogen-bonding capacity, critical for binding to serine proteases in COPD pathways .
- Sulfonyl groups (e.g., morpholine-sulfonyl in ) enhance solubility and introduce hydrogen-bond acceptors, improving pharmacokinetic profiles .
Biological Activity Trends: Thiazole and thiadiazole derivatives () are known for insecticidal and fungicidal activities, suggesting that the naphthothiazole core in the target compound may similarly target microbial enzymes . Methyl substitution at the 1-position of the thiazole ring (target compound) likely stabilizes the E-configuration, preventing isomerization and maintaining binding specificity .
Biological Activity
3,4-Dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoic acid with various thiazole derivatives. The process can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice.
Anticancer Properties
Recent studies have indicated that this compound exhibits potent anticancer activity. For instance:
- In vitro Studies : The compound showed significant cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and leukemia (HL-60) cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Flow cytometry analyses confirmed an increase in sub-G1 phase cells indicative of apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : It demonstrated significant antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Minimum inhibitory concentrations (MIC) were determined to be in the range of 10–20 µg/mL .
- Antifungal Activity : In antifungal assays against Candida species, the compound exhibited promising results with MIC values comparable to standard antifungal agents .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound at doses of 10 mg/kg showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .
Case Study 2: Antimicrobial Effects
In a clinical microbiology study, the compound was tested against clinical isolates from patients with resistant infections. Results indicated that it could effectively inhibit bacterial growth in vitro and showed potential as a new therapeutic agent for treating resistant infections .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
